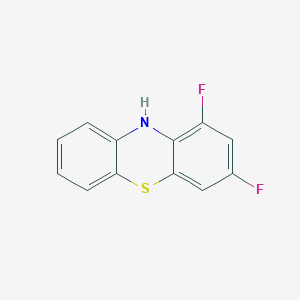

1,3-Difluoro-10H-phenothiazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

823802-17-1 |

|---|---|

Molecular Formula |

C12H7F2NS |

Molecular Weight |

235.25 g/mol |

IUPAC Name |

1,3-difluoro-10H-phenothiazine |

InChI |

InChI=1S/C12H7F2NS/c13-7-5-8(14)12-11(6-7)16-10-4-2-1-3-9(10)15-12/h1-6,15H |

InChI Key |

YNMCTIQEKRDRGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(C=C(C=C3S2)F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,3 Difluoro 10h Phenothiazine and Its Derivatives

Strategic Approaches to Phenothiazine (B1677639) Ring System Construction

The assembly of the tricyclic phenothiazine core is a pivotal step in the synthesis of its derivatives. Various methodologies have been developed, leveraging transition-metal catalysis and classical condensation reactions to efficiently construct this heterocyclic system.

Palladium-Catalyzed Cyclization Pathways

Palladium catalysis is a powerful tool for the formation of C-N and C-S bonds, which are essential for constructing the phenothiazine ring. These methods often involve the coupling of appropriately substituted aromatic precursors. One notable strategy is a three-component coupling of 1-bromo-2-iodobenzenes, primary amines, and 2-bromobenzenethiol, which provides a versatile route to a variety of substituted phenothiazines. thieme-connect.com Palladium-catalyzed reactions are valued for their high efficiency and selectivity, though they can sometimes require complex ligand systems and careful optimization of reaction conditions. Research has also demonstrated the use of palladium catalysis for the allylic alkylation of sodium phenothiazinate to produce derivatives like the antihistamine mequitazine. nih.gov

Copper-Catalyzed Synthetic Protocols

Copper-catalyzed reactions are among the most widely used methods for synthesizing the phenothiazine ring system, primarily through Ullmann-type C-S and C-N bond-forming reactions. These protocols are often cost-effective and robust. A common approach involves the sequential or one-pot reaction of components like o-iodoanilines and o-bromothiophenols. thieme-connect.comacs.org For example, a CuI/L-proline catalyzed system has been shown to effectively mediate the cascade C–S and C–N bond formation to yield substituted phenothiazines. thieme-connect.com Another efficient method is the copper-catalyzed domino reaction involving the ring-opening of aziridines with o-halothiophenols followed by a Goldberg coupling–cyclization. rsc.org These copper-catalyzed methods are versatile and can tolerate a range of substituents on the aromatic rings. thieme-connect.comacs.org

Comparison of Metal-Catalyzed Phenothiazine Syntheses

| Catalyst System | Typical Reactants | Key Advantages | Reference |

|---|---|---|---|

| Palladium-based | 1-Bromo-2-iodobenzenes, primary amines, 2-bromobenzenethiol | High efficiency and selectivity | thieme-connect.com |

| Copper-based (e.g., CuI/L-proline) | o-Iodoanilines, o-bromobenzenethiols | Cost-effective, robust, good functional group tolerance | thieme-connect.comacs.org |

| Iron-based (e.g., FeSO₄·7H₂O) | Aryl ortho-dihalides, o-aminobenzenethiols | Environmentally benign, addresses poor regioselectivity | acs.orgresearchgate.net |

Condensation-Based Syntheses for Substituted Phenothiazines

Classical condensation reactions represent some of the earliest methods for phenothiazine synthesis. The most well-known is the Bernthsen reaction, which involves heating a diphenylamine (B1679370) with elemental sulfur. researchgate.net While historically significant, this method often requires high temperatures and can lead to mixtures of regioisomers when using substituted diphenylamines. thieme-connect.com More controlled condensation approaches involve the reaction of 2-aminothiophenols with quinones or other reactive carbonyl compounds. mdpi.com Another important strategy is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This method has been used to prepare a series of fluorinated 10H-phenothiazines from substituted 2-foramido-2´-nitrodiphenylsulfides. researchgate.net

Incorporation of Fluorine Atoms into the Phenothiazine Core

The introduction of fluorine atoms into the phenothiazine structure is typically achieved by using starting materials that already contain the desired fluorine substituents. This approach is generally more straightforward and controllable than the direct fluorination of a pre-formed phenothiazine ring. mdpi.com

Directed Fluorination Techniques for Phenothiazines

The synthesis of specifically substituted fluorophenothiazines, such as 1,3-difluoro-10H-phenothiazine, generally relies on the construction of the ring from fluorinated precursors rather than direct fluorination of the parent heterocycle. For example, the synthesis of various fluorinated 10H-phenothiazines has been accomplished through the Smiles rearrangement of appropriately substituted fluorinated 2-foramido-2´-nitrodiphenylsulfides. researchgate.net Another established method is the thionation of fluorinated diphenylamines. However, this high-temperature reaction can sometimes result in the loss of fluorine substituents. For instance, attempts to prepare 1,4-difluorophenothiazine by thionating 2,5-difluorodiphenylamine were complicated by side reactions. acs.org Similarly, efforts to synthesize 1,3-difluorophenothiazine via this route often resulted in tarry products, highlighting the challenges of this approach. acs.org The synthesis of a 2-trifluoromethyl-10H-phenothiazine has been successfully achieved with excellent yield through a copper-catalyzed cascade coupling, demonstrating the utility of building the ring from a trifluoromethyl-substituted precursor. researchgate.net

Key Methods for Synthesizing Fluorinated Phenothiazines

| Methodology | Fluorinated Precursor Example | Key Reaction Type | Reference |

|---|---|---|---|

| Smiles Rearrangement | Substituted 2-foramido-4-fluoro-2'-nitrodiphenylsulfide | Intramolecular Nucleophilic Aromatic Substitution | researchgate.net |

| Thionation | 2-Fluorodiphenylamine or 3-fluorodiphenylamine | Reaction with sulfur at high temperature | acs.org |

| Copper-Catalyzed Cascade Coupling | Substituted o-dihalide and trifluoromethyl-substituted o-aminobenzenethiol | C-S and C-N cross-coupling | researchgate.net |

Synthesis via Fluorinated Precursors

The synthesis of fluorinated 10H-phenothiazines, including the 1,3-difluoro analogue, often relies on the strategic use of precursors that already contain fluorine atoms. This approach ensures the precise placement of fluorine on the resulting heterocyclic scaffold. A primary method involves the reaction of a fluorinated aminothiophenol with an activated halonitrobenzene.

For instance, the synthesis can be achieved through the reaction of 2-amino-fluorobenzenethiols with o-halonitrobenzenes. researchgate.net The process typically proceeds via a Smiles rearrangement of an intermediate 2-formamido-2'-nitrodiphenylsulfide. researchgate.net Another key strategy involves the reaction of 2-aminothiophenol (B119425) with highly activated difluoro-dinitrobenzene derivatives, where the fluorine atoms are susceptible to sequential nucleophilic aromatic substitution. researchgate.netnih.gov

Table 1: Synthesis of Fluorinated Phenothiazines Using Fluorinated Precursors

| Fluorinated Precursor(s) | Co-reactant | Key Reaction Type | Product Type |

|---|---|---|---|

| 2-Amino-3-fluorobenzenethiol | o-Halonitrobenzene | Nucleophilic Aromatic Substitution / Smiles Rearrangement | Fluorinated 10H-phenothiazine |

These methods are advantageous as they build the phenothiazine core with the fluorine atoms already in their desired positions, avoiding potentially harsh or non-selective post-synthesis fluorination steps.

Green Chemistry Approaches in Fluorophenothiazine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals to reduce environmental impact and improve efficiency. nih.gov While specific documented examples for this compound are not abundant, general green chemistry strategies are highly relevant to its synthesis and the broader class of fluorophenothiazines. ijbpas.com

Key green approaches applicable to fluorophenothiazine synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water or ionic liquids. nih.gov

Energy Efficiency: Employing methods like microwave-assisted or ultrasound-mediated synthesis to reduce reaction times and energy consumption. ijbpas.comnih.gov For example, ultrasound has been shown to dramatically shorten the reaction time for the synthesis of some phenothiazine derivatives from hours to minutes. nih.gov

Atom Economy: Designing synthetic routes, such as one-pot or multicomponent reactions, that maximize the incorporation of atoms from the reactants into the final product, thereby minimizing waste. nih.gov

Use of Recyclable Catalysts: Utilizing catalysts that are economical, non-toxic, and can be easily recovered and reused over multiple cycles. ijbpas.com

Table 2: Application of Green Chemistry Principles to Fluorophenothiazine Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Benefit |

|---|---|---|

| Waste Prevention | One-pot synthesis, multicomponent reactions | Reduces byproducts and separation steps. |

| Atom Economy | Optimizing reactions to maximize atom incorporation | Minimizes chemical waste. |

| Safer Solvents & Reagents | Use of water, ionic liquids; avoiding toxic reagents | Reduces environmental pollution and health hazards. nih.gov |

These approaches aim to make the production of fluorophenothiazines more sustainable and cost-effective. eurekalert.org

Derivatization Strategies of this compound

Once the this compound core is synthesized, it can be further modified to introduce new functional groups and properties. Derivatization typically targets the nitrogen atom at the 10-position or the carbon atoms on the aryl rings.

N-Substitution Reactions at the 10-Position

The nitrogen atom at the 10-position is a common site for derivatization due to its nucleophilicity after deprotonation. A significant class of reactions at this position is N-arylation, often achieved through nucleophilic aromatic substitution (SNAr).

In this reaction, the phenothiazine anion acts as a nucleophile, displacing a fluoride (B91410) ion from an electron-deficient polyfluoroarene. nih.govresearchgate.net For example, reacting phenothiazine derivatives with octafluorotoluene (B1221213) in the presence of a mild base like potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF) can yield the corresponding N-arylphenothiazine selectively. nih.govresearchgate.net Another documented N-substitution reaction is phosphorylation, where 10H-phenothiazine can be reacted with a phosphoryl chloride, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphinane 2-oxide, to yield an N-phosphorylated product. nih.gov

Table 3: Examples of N-Substitution Reactions on the Phenothiazine Core

| Reaction Type | Reagents | Base/Solvent | Product |

|---|---|---|---|

| N-Arylation | Octafluorotoluene | K₂CO₃ / DMF | 10-(Heptafluorotoluyl)-phenothiazine |

Functionalization at Aryl Ring Positions (e.g., C-3, C-7)

Direct functionalization of the carbon atoms on the aryl rings of a pre-formed 1,3-difluorophenothiazine core is a more complex challenge. While C-H functionalization is a powerful tool in modern organic synthesis for other heterocyclic systems, nih.govmdpi.com specific methodologies for the selective substitution at positions such as C-3 or C-7 of fluorinated phenothiazines are not extensively detailed in the available literature. Such transformations would likely require directed C-H activation strategies to overcome challenges with regioselectivity on the electron-rich aromatic rings.

Formation of Supramolecular Synthons with this compound

Supramolecular synthons are robust, predictable non-covalent interactions that guide the assembly of molecules into larger, ordered structures like crystals. The this compound molecule possesses several functional groups capable of forming such synthons.

Key potential interactions include:

Hydrogen Bonding: The N-H group at the 10-position can act as a hydrogen bond donor, interacting with suitable acceptors.

Halogen Bonding: The fluorine atoms, while weak halogen bond donors, can participate in various non-covalent interactions, including C-H···F hydrogen bonds.

π-π Stacking: The electron-rich aromatic rings of the phenothiazine core can interact with other aromatic systems through π-π stacking.

Advanced Spectroscopic Characterization of 1,3 Difluoro 10h Phenothiazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For fluorinated molecules such as 1,3-Difluoro-10H-phenothiazine, multinuclear NMR studies, including ¹H, ¹³C, and ¹⁹F, are particularly insightful.

Elucidation of Structure using ¹H NMR

Table 1: Predicted ¹H NMR Data for this compound This table is predictive and based on the analysis of similar compounds as specific experimental data is not available.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | 6.8 - 7.2 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-4 | 6.7 - 7.1 | Doublet of doublets (dd) | J(H-F), J(H-H) |

| H-6, H-7, H-8, H-9 | 6.9 - 7.5 | Multiplets (m) | J(H-H) |

Application of ¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy is invaluable for mapping the carbon framework of a molecule. mt.com In this compound, the spectrum will show distinct signals for each unique carbon atom. The carbons directly bonded to fluorine (C-1 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and their chemical shifts will be significantly influenced by the high electronegativity of fluorine. tib.eu These signals are expected to appear in the downfield region of the aromatic carbon spectrum. The other aromatic carbons will also show smaller long-range C-F couplings. The use of broadband proton decoupling simplifies the spectrum by removing C-H couplings, leaving only singlets or doublets (due to C-F coupling). mt.com

Table 2: Predicted ¹³C NMR Data for this compound This table is predictive and based on the analysis of similar compounds as specific experimental data is not available.

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

|---|---|---|---|

| C-1 | 155 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-3 | 155 - 165 | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-2, C-4 | 100 - 115 | Doublet (d) | ²J(C-F) ≈ 20-30 |

| C-4a, C-5a | 120 - 130 | Multiplet (m) | J(C-F) |

| C-10a, C-9a | 140 - 150 | Multiplet (m) | J(C-F) |

Advanced ¹⁹F NMR Techniques for Fluorinated Organic Compounds

Fluorine-19 is an excellent nucleus for NMR studies due to its 100% natural abundance and high sensitivity, which is comparable to that of protons. wikipedia.org ¹⁹F NMR provides a wide chemical shift range, making it highly sensitive to the local electronic environment. wikipedia.orgnih.gov

Advanced ¹⁹F-centered NMR methodologies are particularly powerful for analyzing complex mixtures containing fluorinated compounds without the need for prior separation. nih.gov These techniques utilize the ¹⁹F nucleus as a "spy" to probe the molecular structure. By correlating the ¹⁹F chemical shifts with those of ¹H and ¹³C, and by measuring various heteronuclear coupling constants (J(F-H), J(F-C)), it is possible to piece together the structure of fluorinated molecules even within a complex matrix. This approach is beneficial in monitoring reactions, identifying byproducts, or analyzing environmental samples where fluorinated compounds might be present.

¹⁹F NMR is also a robust tool for quantitative analysis. The high sensitivity and the absence of background signals in most biological and environmental samples contribute to low detection limits. nih.gov For quantitative measurements, careful consideration of experimental parameters such as relaxation delays (T1) is crucial to ensure accurate signal integration. The limit of detection (LOD) and limit of quantification (LOQ) can be very low, often in the micromolar range or even lower, depending on the instrument and the number of fluorine atoms in the molecule.

Vibrational Spectroscopy

For this compound, the IR and Raman spectra would be expected to show characteristic bands for the C-F, C-H, N-H, C-N, and C-S bonds, as well as the vibrations of the aromatic rings. The C-F stretching vibrations typically appear as strong bands in the IR spectrum in the region of 1100-1300 cm⁻¹. The N-H stretching vibration of the phenothiazine (B1677639) amine is expected around 3300-3400 cm⁻¹. clockss.org The aromatic C-H stretching bands are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region. clockss.orgumich.edu Raman spectroscopy, being particularly sensitive to non-polar bonds, would be effective in identifying the C-S stretching vibrations of the central thiazine (B8601807) ring. umich.edu While IR and Raman are often complementary, for a detailed analysis of a specific molecule like this compound, a combined approach would be most effective. mt.com

Table 3: Predicted Vibrational Spectroscopy Data for this compound This table is predictive and based on the analysis of similar compounds as specific experimental data is not available.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H stretch | 3300 - 3400 | IR, Raman |

| Aromatic C-H stretch | 3000 - 3100 | IR, Raman |

| Aromatic C=C stretch | 1400 - 1600 | IR, Raman |

| C-F stretch | 1100 - 1300 | IR (strong) |

| C-N stretch | 1200 - 1350 | IR, Raman |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a fundamental technique for identifying functional groups within a molecule. The analysis of this compound would involve passing infrared radiation through a sample and measuring the absorption at different wavenumbers. The resulting spectrum would display peaks corresponding to the vibrational frequencies of specific bonds.

For a phenothiazine derivative like this compound, key vibrational modes would be expected. The N-H stretching vibration of the secondary amine in the central ring typically appears as a sharp band in the region of 3300-3400 cm⁻¹ clockss.org. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The presence of the two fluorine atoms would introduce C-F stretching vibrations, which are typically strong and found in the 1400-1000 cm⁻¹ region. Additionally, characteristic peaks for C=C stretching within the aromatic rings (approx. 1600-1450 cm⁻¹) and C-N and C-S stretching vibrations would be present in the fingerprint region (below 1500 cm⁻¹) clockss.orgorientjchem.org. The substitution pattern on the benzene (B151609) rings influences the C-H out-of-plane bending vibrations, which appear between 900-650 cm⁻¹ and can help confirm the positions of the substituents clockss.org.

Hypothetical FTIR Data Table for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium, Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch | 1000 - 1400 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

| C-S Stretch | 600 - 800 | Weak to Medium |

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. It is a powerful tool for characterizing the molecular structure and can be used to identify materials based on their unique spectral fingerprint renishaw.com. For this compound, Raman spectroscopy would be useful for studying the vibrations of the carbon skeleton of the aromatic rings and the C-S bond, which can be weak in FTIR spectra.

The technique involves illuminating the sample with a monochromatic laser and analyzing the inelastically scattered light. The frequency shifts in the scattered light correspond to the vibrational modes of the molecule renishaw.com. Resonance Raman spectroscopy, which uses an excitation wavelength that matches an electronic absorption band, could be employed to enhance the Raman signals of specific parts of the molecule, such as the phenothiazine chromophore rsc.org. This would be particularly useful for studying the effects of the fluorine substituents on the electronic structure of the phenothiazine core.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. For phenothiazine and its derivatives, the UV-Vis spectrum is typically characterized by distinct absorption bands corresponding to π-π* and n-π* transitions nih.gov.

The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually intense and appear at shorter wavelengths. The n-π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or sulfur atoms) to a π* antibonding orbital, are generally less intense. The position and intensity of these absorption bands are sensitive to the substituents on the phenothiazine ring system beilstein-journals.org. The introduction of two electron-withdrawing fluorine atoms at the 1 and 3 positions would be expected to cause a shift in the absorption maxima (either a hypsochromic/blue shift or a bathochromic/red shift) compared to the unsubstituted phenothiazine, reflecting the alteration of the molecule's electronic energy levels.

Fluorescence and Photoluminescence Studies

Fluorescence spectroscopy investigates the light emitted by a substance after it has absorbed light. Many phenothiazine derivatives are known to be fluorescent, and their emission properties are highly dependent on their molecular structure and environment researchgate.netresearchgate.net. Upon excitation at a wavelength corresponding to an absorption band, this compound would be expected to emit light at a longer wavelength (a Stokes shift).

Studies would measure the excitation and emission spectra, the fluorescence quantum yield (the efficiency of the fluorescence process), and the fluorescence lifetime. These parameters provide insight into the excited state dynamics of the molecule. The presence of fluorine atoms can influence the fluorescence properties by altering the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and by affecting the rates of non-radiative decay processes researchgate.net.

X-ray Diffraction (XRD) Analysis

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

A key structural feature of the phenothiazine core is its non-planar, "butterfly" conformation, characterized by a dihedral angle between the two benzene rings researchgate.net. XRD analysis would precisely measure this angle for this compound, showing how the fluorine substituents might influence the degree of folding. The analysis would also reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and potential π-π stacking, which govern the crystal packing.

Hypothetical Crystallographic Data Table for this compound

| Parameter | Description |

|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) |

| Space Group | The symmetry of the crystal lattice |

| a, b, c (Å) | The lengths of the unit cell axes |

| α, β, γ (°) | The angles of the unit cell |

| V (ų) | The volume of the unit cell |

| Z | The number of molecules per unit cell |

Powder X-ray Diffraction for Crystalline Phase Characterization

Powder X-ray Diffraction (PXRD) is a fundamental analytical technique employed to characterize the crystalline nature of solid materials. This method provides valuable information regarding the phase purity, crystal structure, and degree of crystallinity of a compound. In the context of phenothiazine derivatives, PXRD is instrumental in identifying different polymorphic forms, which can exhibit distinct physical properties.

The analysis of a PXRD pattern allows for the determination of the interplanar spacings (d-values) of the crystal lattice, which can be calculated using Bragg's Law. These d-spacings, along with their corresponding relative intensities, are characteristic of the compound's crystal structure.

Although detailed experimental PXRD data for this compound is not present in the public domain based on the conducted research, a hypothetical representation of such data is provided in the table below for illustrative purposes. This table demonstrates the typical format for reporting PXRD data.

Interactive Data Table: Hypothetical Powder X-ray Diffraction Data for a Crystalline Solid

| Diffraction Angle (2θ) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 85 |

| 12.8 | 6.91 | 45 |

| 15.2 | 5.82 | 100 |

| 18.7 | 4.74 | 60 |

| 21.1 | 4.21 | 95 |

| 23.5 | 3.78 | 70 |

| 26.9 | 3.31 | 50 |

| 29.3 | 3.05 | 30 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent actual experimental data for this compound.

The successful synthesis and characterization of novel compounds like this compound would typically involve a thorough PXRD analysis to establish its crystalline integrity. The resulting data would be essential for quality control, polymorphism screening, and for providing a basis for more advanced single-crystal X-ray diffraction studies to elucidate the precise atomic arrangement within the crystal lattice.

Computational Investigations of the Electronic Structure and Reactivity of 1,3 Difluoro 10h Phenothiazine

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of computational chemistry for investigating the electronic structure of molecules, offering a balance between accuracy and computational cost nih.gov. It is frequently applied to phenothiazine (B1677639) derivatives to understand their geometries, electronic properties, and reactivity ubbcluj.roresearchgate.net. However, specific DFT studies on 1,3-Difluoro-10H-phenothiazine are not present in the surveyed literature.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

TD-DFT is the standard method for studying the properties of electronically excited states, allowing for the prediction of absorption and emission spectra nih.govacs.org. Such calculations are crucial for designing materials for optoelectronic applications bohrium.com. Investigations on various phenothiazine-based dyes and functional materials using TD-DFT are common nih.govmdpi.com, yet no literature could be found that applies this method to determine the excited state properties of this compound.

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM is a theoretical model used to analyze the electron density to define atomic properties within a molecule and characterize chemical bonds nih.gov. It provides a rigorous basis for concepts like atomic charges and bond paths ijnc.ir. QTAIM has been applied to study phenothiazine derivatives to understand intramolecular interactions nih.govmdpi.com. However, a QTAIM analysis of this compound, which would provide a detailed topological analysis of its electron density, has not been published.

While the computational methodologies outlined are standard for the analysis of phenothiazine compounds, a thorough search reveals a gap in the scientific literature concerning the specific molecule This compound . The detailed research findings, data tables, and specific computational results requested for this compound are not available in existing publications. Therefore, the generation of a scientifically accurate article adhering to the provided structure is not possible at this time.

Molecular Dynamics (MD) Simulations (Theoretical Framework)

Molecular Dynamics (MD) is a computational method used to study the physical movements of atoms and molecules. ua.ac.be The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In this method, the trajectories of atoms and molecules are determined by numerically solving Newton's equations of motion for a system of interacting particles, where the forces between the particles and their potential energy are often calculated using interatomic potentials or molecular mechanics force fields. ua.ac.be

The basic steps of a typical MD simulation involve:

Initialization : Assigning initial positions and velocities to all atoms in the system. Positions are often taken from experimental structures or the results of other modeling techniques. Velocities are typically assigned randomly from a Maxwell-Boltzmann distribution at the desired temperature.

Force Calculation : The force on each atom is calculated based on the potential energy function, which is a sum of terms for covalent bonds, angles, dihedrals, and non-bonded interactions (van der Waals and electrostatic).

Integration : The equations of motion are integrated forward in time by a small time step, typically on the order of femtoseconds (10⁻¹⁵ s). This updates the positions and velocities of all atoms.

Equilibration : The system is allowed to evolve for a period to reach thermal equilibrium, where properties like temperature and pressure stabilize around their desired values.

Production Run : After equilibration, the simulation is run for a longer period to collect data on the system's properties and dynamics.

For a hypothetical MD simulation of this compound, the theoretical framework would involve the development or selection of a suitable force field that accurately describes the intramolecular and intermolecular interactions of this specific molecule. This would include parameters for the fluorine-substituted benzene (B151609) ring and the central thiazine (B8601807) ring. The simulation would likely be performed in a solvent box (e.g., water) to mimic physiological or solution-phase conditions. Analysis of the resulting trajectories could provide insights into the molecule's conformational flexibility, its interaction with its environment, and potential binding modes with biological targets. However, as stated, no such specific study has been published.

Photophysical and Photochemical Properties of 1,3 Difluoro 10h Phenothiazine

Excited State Dynamics and Relaxation Pathways

Upon absorption of light, phenothiazine (B1677639) derivatives are promoted to an electronically excited state. The subsequent de-excitation can occur through several competing pathways, including fluorescence, non-radiative decay, and intersystem crossing (ISC) to a triplet state. rsc.org For many phenothiazine derivatives, intersystem crossing is an efficient process, leading to a significant population of the triplet excited state which plays a dominant role in subsequent photochemical reactions. rsc.org

The lifetime of the singlet excited state (S₁) for phenothiazines can be short, on the order of nanoseconds, while the triplet state (T₁) lifetime is significantly longer, extending into the microsecond range. rsc.org For instance, studies on N-alkylated phenothiazines have revealed short singlet state lifetimes (e.g., 2.01 ns) coupled with high intersystem crossing quantum yields (approximately 0.6) and long-lived triplet states (40 μs). rsc.org This indicates that the triplet state is a key intermediate in their photochemistry.

In donor-acceptor dyads, where phenothiazine acts as the electron donor, a mechanism known as Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC) can become prominent. acs.orgbeilstein-journals.org This process is particularly efficient when the donor (phenothiazine) and acceptor moieties are in a constrained, orthogonal geometry, which minimizes the energy gap between the singlet and triplet states and enhances the rate of intersystem crossing. acs.orgbeilstein-journals.orgunipg.it This mechanism has been confirmed through nanosecond transient absorption spectroscopy, which showed efficient ISC and triplet state formation in phenothiazine-anthracene dyads. acs.org

The radical cation of phenothiazine (PTZ•+), formed via photo-oxidation, also possesses its own manifold of excited doublet states (D₀, D₁, Dₙ). acs.org Photoexcitation of this radical cation populates upper excited states (Dₙ) which then undergo rapid internal conversion and relaxation through a series of lower excited states (D₁' and D₁) on a picosecond timescale before returning to the ground doublet state (D₀). acs.orgacs.org

Table 1: Representative Excited State Properties of Phenothiazine Derivatives Note: Data for the specific 1,3-difluoro derivative is not widely available; these values represent general findings for the phenothiazine class.

| Property | Typical Value | Significance | Source |

| Singlet State (S₁) Lifetime | ~2 ns | Short lifetime indicates efficient competing deactivation pathways. | rsc.org |

| Triplet State (T₁) Lifetime | ~40 µs | Long lifetime allows the triplet state to participate in photochemical reactions. | rsc.org |

| Intersystem Crossing (ISC) Quantum Yield (Φ_ISC) | ~0.6 | High yield indicates efficient population of the triplet state. | rsc.org |

| Radical Cation (D₁) Lifetime | ~32 ps | Ultrafast decay of the lowest excited doublet state. | acs.org |

Photooxidation Mechanisms of the Phenothiazine Core

The photooxidation of the phenothiazine core, a key process in its phototoxicity, primarily proceeds from the triplet excited state's interaction with molecular oxygen. nih.gov Two major competitive pathways are recognized: an energy transfer mechanism (Type II) and an electron transfer mechanism (Type I). nih.govrsc.org

Energy Transfer (Type II Mechanism): The excited triplet state of the phenothiazine transfers its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). nih.gov This singlet oxygen then oxidizes a ground-state phenothiazine molecule, typically yielding the corresponding phenothiazine sulfoxide. nih.govrsc.org The reaction is believed to proceed through a transient zwitterionic persulfoxide intermediate. rsc.org

Electron Transfer (Type I Mechanism): The excited triplet state of the phenothiazine transfers an electron to molecular oxygen, resulting in the formation of a phenothiazine radical cation (PTZ•+) and a superoxide (B77818) radical anion (O₂•⁻). nih.govrsc.org The phenothiazine radical cation is a persistent species that has been extensively characterized. nih.govmdpi.com

The dominant pathway is highly dependent on the reaction environment. In polar solvents, particularly in the presence of proton donors (acids), the electron transfer mechanism becomes more competitive with singlet oxygen formation. rsc.org The presence of anionic micelles can enhance both pathways by stabilizing charged intermediates like the radical cation and preventing back electron transfer. nih.gov Ultimately, a common product of phenothiazine photooxidation is the corresponding sulfoxide. nih.gov More complex mechanisms involving up to three electrons have also been identified for certain derivatives like chlorpromazine, challenging the traditional two-electron paradigm. mdpi.com

Table 2: Primary Photooxidation Pathways of the Phenothiazine Core

| Mechanism | Key Intermediates | Key Products | Influencing Factors | Source |

| Type II (Energy Transfer) | Triplet Phenothiazine (³PTZ), Singlet Oxygen (¹O₂) | Phenothiazine Sulfoxide (PTZ=O) | Solvent, Oxygen Concentration | nih.govrsc.org |

| Type I (Electron Transfer) | Triplet Phenothiazine (³PTZ), Phenothiazine Radical Cation (PTZ•+), Superoxide Anion (O₂•⁻) | Phenothiazine Radical Cation, Phenothiazine Sulfoxide | Solvent Polarity, pH, Micelles | nih.govrsc.org |

Electron Transfer Processes and Photosensitization

Phenothiazines are well-established photosensitizers, capable of initiating chemical reactions upon light absorption. nih.gov This activity stems from their ability to engage in both energy transfer and electron transfer processes from their excited states. nih.govnih.gov

In the context of electron transfer, phenothiazines can act as potent photoredox catalysts. beilstein-journals.org Upon excitation, they can donate an electron to a suitable substrate, initiating a chemical transformation. This property is widely exploited in photoinitiated cationic polymerization, where phenothiazines serve as efficient photosensitizers for onium salt photoinitiators. acs.org The core of this process is the photoinduced generation of the phenothiazine cation radical. acs.org

A notable example of their photosensitizing action is the oxidation of nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). acs.orgnih.gov This process occurs via a photoredox cycle:

The phenothiazine dye is excited by light (PTZ → PTZ*). acs.org

The excited dye abstracts an electron from NADH (PTZ* + NADH → PTZ•⁻ + NAD•). acs.orgnih.gov

The reduced phenothiazine is reoxidized by molecular oxygen, regenerating the ground-state dye and producing a superoxide anion (PTZ•⁻ + O₂ → PTZ + O₂•⁻). acs.orgnih.gov

This cycle effectively uses light energy to drive the oxidation of a biological molecule. researchgate.net Furthermore, the excited state of the phenothiazine radical cation (PTZ•+)* itself is a "super-oxidant," with oxidation potentials that can exceed +2.1 V vs SCE, making it capable of driving highly energy-demanding oxidation reactions. acs.orgacs.org The redox properties of phenothiazine catalysts can be finely tuned through chemical modification, such as substitution on an N-aryl moiety. beilstein-journals.org

Table 3: Redox Potentials of Representative Phenothiazine Derivatives

| Compound/State | Redox Process | Potential (V vs SCE) | Significance | Source |

| N-Phenylphenothiazine (PTH) | PTH → PTH•+ + e⁻ | 0.67 - 0.70 | Ground-state oxidation potential. | acs.orgnih.gov |

| N-Phenylphenothiazine Sulfoxide (PTH-O) | PTH-O → PTH-O•+ + e⁻ | 1.35 | Oxidation is more difficult after sulfoxidation. | nih.gov |

| Excited State PTH | PTH → PTH•+ + e⁻ | -2.1 | Strong reducing agent in the excited state. | nih.gov |

| Excited State PTH-O | PTH-O → PTH-O•+ + e⁻ | -1.30 | Less reducing than PTH* but still potent. | nih.gov |

| Excited State PTZ•+ | PTZ•+ + e⁻ → PTZ•+ | > +2.1 | Extremely powerful photo-oxidant. | acs.orgacs.org |

Influence of Fluorination on Photophysical Behavior

The incorporation of fluorine atoms into the phenothiazine structure is a powerful strategy for tuning its photophysical and electronic properties. researchgate.netrsc.org The high electronegativity of fluorine acts as a strong electron-withdrawing group via the inductive effect.

This electron-withdrawing nature typically stabilizes the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. rsc.orgresearchgate.net A consequence of this LUMO stabilization is often a narrowing of the HOMO-LUMO energy gap, which leads to a bathochromic (red) shift in the intramolecular charge transfer (ICT) absorption and emission spectra. rsc.orgresearchgate.net However, in some molecular geometries, steric effects introduced by the substituent can cause disruptions in molecular conjugation, leading to an opposing hypsochromic (blue) shift. rsc.org

Fluorination has also been shown to influence solid-state emission properties. In studies of fluorinated tolanes bearing a phenothiazine donor, researchers observed a significant decrease in photoluminescence quantum yield in solution. researchgate.netnih.gov Conversely, in the crystalline state, these same compounds exhibited strong yellow-to-orange photoluminescence. researchgate.netnih.govnih.gov This behavior is attributed to the formation of tightly packed crystal structures stabilized by intermolecular interactions, such as C-H···F hydrogen bonds, which restrict molecular motion and suppress non-radiative decay pathways. researchgate.netnih.gov This can lead to phenomena like aggregation-induced emission (AIE). researchgate.netnih.gov

Table 4: General Effects of Fluorine Substitution on Phenothiazine Properties

| Property | Observed Effect of Fluorination | Underlying Reason | Source |

| Absorption/Emission Spectra | Typically induces a bathochromic (red) shift. | Stabilization of the LUMO energy level reduces the HOMO-LUMO gap. | rsc.orgresearchgate.net |

| Fluorescence Quantum Yield (Solution) | Often decreases. | Can promote non-radiative decay pathways or alter excited-state character. | researchgate.netnih.gov |

| Fluorescence Quantum Yield (Solid State) | Can increase significantly (AIE). | Intermolecular H-bonding restricts molecular motion, suppressing non-radiative decay. | researchgate.netnih.govnih.gov |

| Photochemical Reactivity | Can increase or decrease reaction rates/yields. | Alters redox potentials and interactions with substrates. | acs.orgdiva-portal.org |

Electrochemical and Redox Characteristics of 1,3 Difluoro 10h Phenothiazine

Cyclic Voltammetry (CV) Studies for Oxidation Potentials

Cyclic voltammetry is a key technique used to investigate the redox behavior of phenothiazine (B1677639) derivatives. For the parent 10-phenyl-10H-phenothiazine, cyclic voltammetry reveals a reversible one-electron oxidation wave at approximately 0.70 V versus a saturated calomel (B162337) electrode (SCE). acs.org This process corresponds to the formation of a stable radical cation.

The introduction of fluorine atoms, which are strongly electron-withdrawing, is known to increase the oxidation potential of aromatic systems. annualreviews.org In a study of N-arylphenothiazines, the substitution of the N-aryl moiety with one or two fluorine atoms resulted in a modest increase in the oxidation potential of about 0.06 V. nih.gov This is attributed to the lower electron density at the arene moiety due to the σ-acceptor nature of fluorine. nih.gov

While specific cyclic voltammetry data for 1,3-Difluoro-10H-phenothiazine is not abundant in the readily available literature, the general trend observed for fluorinated phenothiazines suggests that its oxidation potential would be higher than that of the unsubstituted 10H-phenothiazine. The exact potential would be influenced by the positions of the fluorine atoms on the phenothiazine core. For instance, studies on other fluorinated phenothiazine derivatives have shown that the placement of electron-withdrawing groups has an additive effect on the oxidation potential. rsc.org

The following table summarizes the oxidation potentials of some related phenothiazine derivatives, illustrating the effect of different substituents.

| Compound | First Oxidation Potential (E½ vs. SCE) | Reference |

| 10-Phenyl-10H-phenothiazine | 0.75 V | nih.gov |

| N-(4-fluorophenyl)phenothiazine | ~0.81 V | nih.gov |

| N-(3,5-difluorophenyl)phenothiazine | ~0.81 V | nih.gov |

| N-(4-nitrophenyl)phenothiazine | 0.89 V | nih.gov |

| Phenothiazine sulfoxide | 1.35 V | acs.org |

This table is for illustrative purposes and includes data for N-aryl substituted phenothiazines to demonstrate the electronic effects of substituents.

Reversible Redox Processes of the Phenothiazine Moiety

A hallmark of the phenothiazine core is its ability to undergo reversible one-electron oxidation to form a stable radical cation. acs.orgrsc.org This process is central to its function in many applications. The stability of this radical cation is a key feature of phenothiazine chemistry. acs.orgmdpi.com The radical cation of 10-phenyl-10H-phenothiazine, for example, exhibits characteristic electronic absorption bands in the visible and near-infrared regions. acs.org

The electrochemical oxidation of phenothiazine itself has been described as two sequential one-electron transfer steps, leading to the formation of a radical cation (PTZ•+) and then a dication (PTZ2+). acs.org The first oxidation is typically a fully reversible process. nih.govrsc.org For many N-substituted phenothiazines, the second oxidation process is also nearly reversible, though it can sometimes lead to irreversible processes such as disproportionation reactions of the resulting dication. nih.gov

The reversibility of the redox process is crucial for applications such as redox flow batteries and rechargeable batteries, where stable cycling is required. rsc.orgnih.gov The inherent stability of the phenothiazine radical cation makes it an attractive candidate for such applications. rsc.orgnih.gov

Influence of Fluorine Substitution on Redox Potentials

The introduction of fluorine atoms into an aromatic molecule generally increases its oxidation potential. annualreviews.org This is due to the high electronegativity of fluorine, which withdraws electron density from the ring system, making it more difficult to remove an electron. This effect has been observed in various fluorinated aromatic compounds. annualreviews.org

In the context of phenothiazines, the substitution of fluorine atoms on the aromatic rings is a strategy to raise the oxidation potential. rsc.org For example, the sequential introduction of fluorine atoms into the paracetamol molecule led to an increase in its oxidation potential as measured by cyclic voltammetry. annualreviews.org Similarly, for N-arylphenothiazines, the presence of one or two fluorine substituents on the N-phenyl ring increases the oxidation potential, although the effect is described as not very pronounced for these σ-acceptors. nih.gov

The position of the fluorine substituent can also influence the redox potential. While direct data for this compound is limited, studies on other substituted phenothiazines indicate that the geometry and electronic nature of the substituents play a crucial role. For instance, even electron-donating groups, if placed in sterically strained positions, can raise the oxidation potential. rsc.org Therefore, the 1,3-substitution pattern in this compound is expected to result in a higher oxidation potential compared to the parent 10H-phenothiazine.

Interactions with Metal Ions and Complex Formation (Theoretical/Coordination Chemistry Focus)

Phenothiazine and its derivatives can act as ligands in coordination complexes with various metal ions. The nitrogen and sulfur heteroatoms in the phenothiazine ring can potentially coordinate to metal centers. The formation of such complexes can significantly alter the electronic and photophysical properties of the phenothiazine unit. rsc.org

Theoretical studies, often employing density functional theory (DFT), are instrumental in understanding the nature of these interactions. nih.govacs.org These calculations can provide insights into the molecular geometry, frontier molecular orbitals, and electronic properties of the resulting metal complexes. nih.gov For instance, computational studies on platinum(II) complexes of a phenothiazine-containing ligand revealed that coordination leads to a twisted geometry of the chromophore, which in turn affects its emissive properties. rsc.org

The introduction of fluorine atoms in the phenothiazine ligand, as in this compound, would be expected to influence its coordination behavior. The electron-withdrawing nature of fluorine could affect the electron-donating ability of the nitrogen and sulfur atoms, thereby modifying the strength and nature of the metal-ligand bonds.

Catalytic Applications and Mechanisms Involving 1,3 Difluoro 10h Phenothiazine

Phenothiazine (B1677639) Derivatives as Ligands in Catalysis

Phenothiazine and its derivatives have been successfully employed as ligands in various catalytic systems, particularly in dual-catalytic processes. Their electron-rich nature, stemming from the sulfur and nitrogen heteroatoms, allows them to coordinate with metal centers and influence the outcome of chemical transformations.

For instance, 10-phenylphenothiazine (PTH) has been identified as a cost-effective and environmentally benign organic photoredox catalyst that can be used in conjunction with a copper(I)-catalyst. researchgate.net This dual-catalytic system has proven effective for the C-H arylation of a variety of azole derivatives, including oxazoles, thiazoles, and imidazoles. researchgate.net In such systems, the phenothiazine component acts as the photocatalyst, initiating the reaction cascade upon visible light irradiation, while the copper catalyst partakes in the bond-forming steps. The compatibility of phenothiazine-based photosensitizers with transition metal catalysis opens avenues for novel reaction pathways.

Furthermore, the structural framework of phenothiazine is a key building block in the development of more complex ligands for catalysis. The positions at N-10, C-3, and C-7 are readily functionalized, allowing for the synthesis of tailored ligands with specific electronic and steric properties designed to stabilize metal catalysts and control their reactivity and selectivity. researchgate.net

Organophotoredox Catalysis utilizing Fluorinated Phenothiazines

Phenothiazines are a prominent class of organic photoredox catalysts (OPCs), valued for their strong reducing capabilities in the excited state. researchgate.netresearchgate.net The process of photoredox catalysis relies on the ability of a photocatalyst to absorb light and initiate a single electron transfer (SET) process, generating reactive radical intermediates. diva-portal.org Phenothiazine derivatives are particularly effective in this role and have been used to catalyze a range of organic transformations, including dehalogenations and coupling reactions. diva-portal.org

The introduction of fluorine atoms to the phenothiazine structure is a critical strategy for fine-tuning the catalyst's redox properties. Fluorination generally lowers the HOMO and LUMO energy levels, which can enhance oxidation resistance and modify the excited-state reduction potential. acs.org While data for 1,3-Difluoro-10H-phenothiazine is not available, the principle has been demonstrated with other substituted phenothiazines. For example, a newly developed phenothiazine catalyst (PC3) bearing diisopropylamino and two methyl groups showed superior catalytic activity in the aminoxylation of perfluoroalkylarenes compared to less substituted analogues. osaka-u.ac.jp This highlights the significant impact of substituents on catalytic performance.

The table below presents the redox potentials for several phenothiazine-based organophotocatalysts, illustrating how structural modifications, including the addition of various functional groups, can modulate their electrochemical properties.

| Photocatalyst | Excited State Oxidation Potential (E1/2ox*) [V vs SCE] | Reference |

|---|---|---|

| PTHS-1 | -2.34 | rsc.org |

| PTHS-2 | -2.40 | rsc.org |

| PTHS-3 | -2.38 | rsc.org |

| 10-Phenyl-10H-phenothiazine (PTH) | -1.52 (Reduced form) | nih.gov |

This table is interactive. Click on headers to sort.

Mechanistic Studies of Catalytic Cycles (e.g., C-F bond cleavage)

The cleavage of carbon-fluorine (C-F) bonds, which are among the strongest single bonds in organic chemistry, presents a significant challenge. cas.cn Phenothiazine-based organophotoredox catalysts have emerged as powerful tools to facilitate this transformation under mild conditions. researchgate.net

The general mechanism for the photocatalytic C-F bond cleavage of a trifluoromethylarene (ArCF₃) begins with the excitation of the phenothiazine photocatalyst (PC) by visible light to its excited state (PC*). acs.org This highly reducing excited state then transfers a single electron to the ArCF₃ substrate. rhhz.net

This single electron transfer (SET) generates the radical anion of the substrate (ArCF₃˙⁻) and the radical cation of the photocatalyst (PC˙⁺). osaka-u.ac.jprhhz.net The radical anion is unstable and undergoes mesolytic cleavage, eliminating a fluoride (B91410) ion (F⁻) to form a difluoromethyl radical (ArCF₂˙). acs.orgosaka-u.ac.jp

A plausible mechanistic pathway is outlined below:

Photoexcitation: PC + hν → PC*

Single Electron Transfer (SET): PC* + ArCF₃ → PC˙⁺ + ArCF₃˙⁻

Mesolytic Cleavage (Fluoride Elimination): ArCF₃˙⁻ → ArCF₂˙ + F⁻

Substrate Coupling & Catalyst Regeneration: The generated difluoromethyl radical can then be trapped by various coupling partners. The photocatalytic cycle is completed by the regeneration of the ground-state photocatalyst. For instance, in a reductive quenching cycle, the PC˙⁺ can be reduced back to PC by a sacrificial electron donor present in the reaction mixture. nih.gov

This photocatalytic strategy has been successfully applied in the defluoroaminoxylation of perfluoroalkylarenes using a fine-tuned phenothiazine catalyst in combination with TEMPO. osaka-u.ac.jpresearchgate.net Furthermore, phenothiazine photocatalysts enable the hydrodefluorination of trifluoromethylarenes, converting a C-F bond to a C-H bond, a reaction with applications in drug discovery. nih.gov These mechanistic pathways underscore the potential of fluorinated phenothiazines to mediate challenging chemical transformations. acs.orgnih.gov

Supramolecular Chemistry and Intermolecular Interactions of 1,3 Difluoro 10h Phenothiazine

Hydrogen Bonding Networks

The 1,3-Difluoro-10H-phenothiazine molecule possesses several functional groups capable of participating in hydrogen bonding, which is a key directional force in forming ordered supramolecular structures. The primary hydrogen bond donor is the amine (N-H) group of the central thiazine (B8601807) ring. The acceptors can be the fluorine atoms, the sulfur atom, or the π-system of the aromatic rings.

Detailed research on related phenothiazine (B1677639) structures provides insight into the likely hydrogen bonding networks. For instance, in a 1:1 co-crystal of 10H-phenothiazine and phenazine, the molecules are linked by N-H···N hydrogen bonds. researchgate.neteurjchem.com Furthermore, weaker C-H···S and C-H···N interactions contribute to stabilizing the crystal lattice, forming tetramer units. researchgate.neteurjchem.com

For this compound, the following interactions are anticipated:

N-H···S and N-H···N interactions: In the absence of stronger acceptors, the N-H group can form hydrogen bonds with the sulfur atom of a neighboring molecule or, in the presence of a suitable co-former, with a nitrogen atom.

C-H···S/π interactions: The aromatic C-H groups can act as weak donors to the electron-rich sulfur atom or the face of the aromatic π-systems of adjacent molecules. researchgate.net

The potential hydrogen bonding interactions involving this compound are summarized in the table below.

| Donor Group | Acceptor Group | Interaction Type | Expected Strength |

| Amine (N-H) | Sulfur (S) | N-H···S | Moderate |

| Amine (N-H) | Fluorine (F) | N-H···F | Weak to Moderate researchgate.net |

| Aromatic (C-H) | Fluorine (F) | C-H···F | Weak rsc.org |

| Aromatic (C-H) | Sulfur (S) | C-H···S | Weak researchgate.net |

| Aromatic (C-H) | π-system | C-H···π | Weak |

Halogen Bonding Interactions

Halogen bonding is a directional, non-covalent interaction between an electrophilic region (the σ-hole) on a halogen atom and a nucleophilic site. wikipedia.orgmdpi.com The strength of this interaction typically follows the trend I > Br > Cl >> F. princeton.edu

In this compound, the fluorine atoms are generally poor halogen bond donors due to fluorine's high electronegativity and low polarizability, which makes the formation of a positive σ-hole unfavorable. princeton.edu Therefore, the molecule is not expected to act as a significant halogen bond donor.

Conversely, the phenothiazine scaffold is rich in nucleophilic sites, making it an excellent halogen bond acceptor. The primary acceptor sites are the lone pairs of the sulfur atom and the electron-rich faces of the two aromatic rings (π-system). Studies on co-crystals of phenothiazine with halogen bond donors like diiodotetrafluorobenzene have shown evidence of C–I···S and C–I···π interactions. researchgate.net This demonstrates the capacity of the phenothiazine core to engage in halogen bonding as an acceptor.

The potential halogen bond acceptor sites in this compound are detailed in the following table.

| Acceptor Site | Description | Potential Interaction with Donor (D-X) |

| Sulfur Atom | The sulfur atom possesses lone pairs of electrons, making it a potent nucleophilic center. | S···X-D |

| Aromatic Rings | The faces of the benzene (B151609) and difluorobenzene rings constitute large, electron-rich π-systems. | π···X-D |

π-Stacking and Aggregation Phenomena

The aggregation of this compound is heavily influenced by π-stacking interactions, which are non-covalent attractions between aromatic rings. catalysis.blog The phenothiazine system presents a unique case for such interactions.

The molecule's distinct butterfly-shaped, non-planar geometry, with dihedral angles between the outer rings reported to be around 21.5° for the parent compound, can hinder ideal face-to-face π-π stacking. nih.govmdpi.com This structural feature is known to impede the formation of excimers in some conjugated polymers. oup.com

Despite this bent geometry, π-interactions remain a crucial stabilizing force. Rather than a perfect sandwich alignment, phenothiazine derivatives often exhibit parallel-displaced or edge-to-face stacking arrangements to maximize attractive forces, which include dispersion and electrostatic components. libretexts.orgresearchgate.net The presence of the electron-withdrawing fluorine atoms alters the quadrupole moment of the substituted benzene ring. This can lead to favorable electrostatic interactions with the unsubstituted, more electron-rich benzene ring of an adjacent molecule, in a manner analogous to arene-perfluoroarene stacking. libretexts.orgwikipedia.org

In certain fluorinated phenothiazine derivatives, these aggregation phenomena can lead to interesting photophysical properties, such as aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the aggregated state results in a significant increase in fluorescence quantum yield. researchgate.net

Key factors influencing the π-stacking and aggregation of this compound are outlined below.

| Influencing Factor | Description | Consequence for Supramolecular Assembly |

| Bent Molecular Geometry | The non-planar "butterfly" shape of the phenothiazine core. nih.govmdpi.com | Hinders co-facial π-stacking; promotes displaced or T-shaped arrangements. |

| Large π-Surface Area | The molecule contains two aromatic rings, providing a large surface for interaction. | Promotes significant van der Waals and dispersion forces. libretexts.org |

| Electronic Asymmetry | One ring is electron-rich (phenyl), while the other is electron-poor (difluorophenyl). | Can lead to specific electrostatic (quadrupole-quadrupole) interactions, favoring heterodimeric-like stacking between molecules. wikipedia.org |

| Potential for AIE | Aggregation can restrict molecular vibrations and rotations. | May result in aggregation-induced emission, a common feature in related fluorinated phenothiazines. researchgate.net |

Theoretical Aspects of 1,3 Difluoro 10h Phenothiazine in Advanced Materials Science

Design Principles for Optoelectronic Applications (e.g., Organic Solar Cells)

The design of materials for optoelectronic applications, such as organic solar cells (OSCs), hinges on tailoring their molecular structure to achieve desired electronic and physical properties. For phenothiazine (B1677639) (PTZ) derivatives like 1,3-Difluoro-10H-phenothiazine, the "donor-acceptor" (D-A) approach is a fundamental design principle. rsc.org This involves combining electron-rich donor units (like the phenothiazine core) with electron-deficient acceptor units. rsc.org The introduction of fluorine atoms at the 1 and 3 positions of the phenothiazine core serves to modulate its electronic properties.

Key design principles for PTZ-based materials in optoelectronics include:

Tuning Energy Levels: The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical for efficient charge transfer in OSCs. rsc.org The introduction of electron-withdrawing groups, such as fluorine, can lower both HOMO and LUMO energy levels. rsc.org This tuning is essential to align the energy levels of the donor material with a suitable acceptor material to facilitate efficient exciton (B1674681) dissociation and minimize energy loss. mdpi.comresearchgate.net

Bandgap Engineering: The D-A approach leads to a compressed bandgap through intramolecular charge transfer (ICT). rsc.org This allows for broader absorption of the solar spectrum, a crucial factor for enhancing the power conversion efficiency (PCE) of OSCs. rsc.org

Controlling Molecular Aggregation: The non-planar, butterfly-like structure of the phenothiazine core helps to suppress undesirable molecular aggregation and intramolecular excimer formation. rsc.orgbohrium.com This is beneficial for maintaining optimal morphology in the active layer of an OSC, which is crucial for efficient charge transport. acs.org

Enhancing Solubility and Film-Forming Properties: Strategic functionalization of the phenothiazine core can improve its solubility in common organic solvents, which is important for solution-based fabrication of large-area and flexible devices. acs.orgnih.gov Good film-forming properties are essential for creating a uniform and well-ordered active layer. acs.org

Optimizing Open-Circuit Voltage (Voc): The open-circuit voltage of an OSC is related to the energy difference between the HOMO of the donor and the LUMO of the acceptor. By carefully selecting donor and acceptor moieties and by modifying the phenothiazine core with substituents like fluorine, it is possible to maximize the Voc. mdpi.com Theoretical studies suggest that certain halogenated phenothiazine-based compounds can achieve a Voc exceeding 1.5 V. mdpi.com

The strategic placement of fluorine atoms, as in this compound, is a powerful tool for fine-tuning the optoelectronic properties of phenothiazine-based materials, making them promising candidates for high-performance organic solar cells. rsc.orgnih.gov

Theoretical Modeling of Charge Transport Properties

Theoretical modeling plays a crucial role in understanding and predicting the charge transport properties of organic semiconductor materials like this compound. These models provide insights into how molecular structure influences charge mobility, which is a key parameter for the performance of electronic devices.

Key aspects of theoretical modeling for charge transport include:

Electronic Structure Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic structure of the molecule. researchgate.netacs.org This includes determining the energies and spatial distributions of the HOMO and LUMO, which are essential for understanding hole and electron transport, respectively. researchgate.net

Reorganization Energy: The reorganization energy is a critical parameter that quantifies the geometric relaxation of a molecule upon gaining or losing a charge. researchgate.net A lower reorganization energy generally leads to a higher charge transfer rate. mdpi.com Theoretical calculations can predict the internal reorganization energy, providing a valuable metric for screening potential high-mobility materials. researchgate.net

Intermolecular Electronic Coupling: Charge transport in organic solids occurs through hopping between adjacent molecules. The electronic coupling (or transfer integral) between these molecules determines the ease of this hopping process. rsc.org Theoretical models can estimate this coupling based on the spatial overlap of the frontier molecular orbitals of neighboring molecules in a crystal or aggregated state. rsc.orgnih.gov

Molecular Dynamics Simulations: To account for the dynamic nature of molecular packing in a real device, molecular dynamics (MD) simulations are employed. rsc.org These simulations can model the thermal fluctuations and disorder in the material, which significantly impact charge transport. rsc.org

Charge Mobility Calculations: By combining the results from electronic structure calculations and MD simulations, charge carrier mobility can be estimated using frameworks like Marcus theory. researchgate.net These calculations can predict whether a material is likely to be a p-type (hole-transporting) or n-type (electron-transporting) semiconductor and can provide a quantitative estimate of its mobility. beilstein-journals.org

For this compound, theoretical modeling would focus on how the fluorine substituents affect the reorganization energy and electronic couplings. The strong electronegativity of fluorine can influence the electron distribution in the phenothiazine core, which in turn affects intermolecular interactions and charge transport pathways. rsc.org Such theoretical studies are invaluable for the rational design of new phenothiazine derivatives with improved charge transport characteristics for various electronic applications. rsc.orgfrontiersin.org

Redox-Active Polymers based on Phenothiazine Scaffolds (Theoretical Performance and Mechanisms)

Redox-active polymers incorporating phenothiazine units are a promising class of materials for energy storage applications, such as organic batteries. acs.orgresearchgate.net Theoretical studies are instrumental in understanding their performance and the underlying mechanisms. The introduction of fluorine atoms, as in a polymer based on this compound, would be expected to significantly influence the redox properties.

Theoretical considerations for phenothiazine-based redox-active polymers include:

Redox Potentials: Phenothiazine and its derivatives can undergo reversible oxidation to form stable radical cations and, in some cases, dications. acs.org These redox processes occur at relatively high potentials, making them suitable for use as cathode materials in batteries. acs.orgbilkent.edu.tr Theoretical calculations can predict these redox potentials, which are crucial for determining the voltage of a battery. rsc.org The presence of electron-withdrawing fluorine atoms would likely increase the oxidation potential.

Theoretical Specific Capacity: The theoretical specific capacity of a redox-active polymer is determined by the number of electrons transferred per repeat unit and the molecular weight of that unit. bilkent.edu.tr Phenothiazine derivatives can undergo one- or two-electron redox reactions. acs.orgbilkent.edu.tr Theoretical models can help to elucidate the factors that favor a two-electron process, which would lead to a higher specific capacity. acs.org

Charge Storage Mechanism: The mechanism of charge storage in these polymers involves the oxidation and reduction of the phenothiazine moieties. rsc.org Theoretical studies can shed light on the stability of the charged species (radical cations and dications). rsc.org For instance, π-π stacking interactions between phenothiazine units can stabilize the radical cation state, which can enhance the cycling stability of the battery. acs.org

Cycling Stability: The long-term cycling stability of a battery is a key performance metric. Theoretical models can help to understand degradation mechanisms, such as the dissolution of the polymer in the electrolyte or irreversible side reactions. bilkent.edu.tr By understanding these mechanisms, it is possible to design more stable polymer architectures, for example, by cross-linking the polymer chains. bilkent.edu.tr

The theoretical performance of a redox-active polymer based on this compound would be characterized by a higher operating voltage compared to its non-fluorinated counterpart, due to the electron-withdrawing nature of the fluorine atoms. However, this may also impact the specific capacity and cycling stability, highlighting the need for detailed theoretical investigations to guide the design of high-performance energy storage materials.

Computational Studies on Structure-Optoelectronic Property Relationships

Computational studies are a powerful tool for establishing quantitative structure-property relationships (QSPR) for organic materials like this compound. mdpi.com These studies provide deep insights into how specific structural modifications influence the material's optoelectronic properties, thereby guiding the design of new materials with tailored functionalities. nih.gov

Key areas of investigation in computational studies of phenothiazine derivatives include:

Frontier Molecular Orbitals (FMOs): The energies and spatial distributions of the HOMO and LUMO are fundamental properties that govern the electronic behavior of a molecule. mdpi.com Computational methods like DFT can accurately predict these FMOs. researchgate.net For instance, introducing electron-withdrawing groups like fluorine at the 1 and 3 positions of the phenothiazine core is expected to lower both HOMO and LUMO energy levels. rsc.org

Absorption and Emission Spectra: Time-dependent DFT (TD-DFT) is widely used to simulate the UV-Vis absorption and photoluminescence spectra of organic molecules. researchgate.netresearchgate.net These simulations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π-π* or intramolecular charge transfer). mdpi.com This information is crucial for applications in OSCs and organic light-emitting diodes (OLEDs). researchgate.net

Dipole Moment and Electrostatic Potential: The molecular dipole moment and the electrostatic potential surface provide information about the charge distribution within a molecule. mdpi.com These properties are important for understanding intermolecular interactions, solubility, and the driving force for charge separation in donor-acceptor systems. nih.gov

Exciton Binding Energy and Charge Transfer Character: In the context of OSCs, the efficiency of charge generation is related to the exciton binding energy and the degree of charge transfer in the excited state. researchgate.net Computational methods can be used to estimate these parameters and to analyze the charge transfer length, which are important indicators of a material's potential photovoltaic performance. mdpi.com

Impact of Structural Modifications: Computational studies allow for the systematic investigation of the effects of different substituents and their positions on the phenothiazine core. nih.gov For example, the impact of fluorination at various positions, the nature of the group at the N-10 position, and the type of acceptor unit in a D-A architecture can be systematically evaluated to establish clear structure-property relationships. rsc.orgmdpi.com

A computational study on this compound would likely reveal that the fluorine atoms significantly impact its electronic properties, leading to a lower-lying HOMO and LUMO, a potentially wider bandgap, and an altered dipole moment compared to the parent phenothiazine molecule. These theoretical insights are invaluable for predicting its suitability for specific optoelectronic applications and for guiding the synthesis of next-generation functional materials. rsc.orgnih.gov

Future Research Directions for 1,3 Difluoro 10h Phenothiazine

Exploration of Novel Synthetic Routes for Fluorine Placement

The precise and efficient synthesis of 1,3-Difluoro-10H-phenothiazine is a foundational step for its comprehensive study. While general methods for the synthesis of fluorinated phenothiazines exist, often involving Smiles rearrangement or transition metal-catalyzed cross-coupling reactions, the regioselective introduction of two fluorine atoms at the 1 and 3 positions presents a synthetic challenge. marketbusinessinsights.com Future research should focus on developing novel synthetic strategies that offer high yields and regioselectivity.

Key areas of investigation include:

Late-Stage Fluorination: The development of late-stage fluorination techniques would allow for the introduction of fluorine atoms onto a pre-functionalized phenothiazine (B1677639) core. This approach offers flexibility in the synthesis of various derivatives.

Catalytic Methods: Exploring new catalytic systems, such as those based on palladium, copper, or nickel, for the C-F bond formation could lead to more efficient and scalable synthetic routes.

Flow Chemistry: The application of continuous-flow synthesis could offer advantages in terms of reaction control, safety, and scalability for the production of this compound and its derivatives. tandfonline.com

A comparative table of potential synthetic approaches is presented below:

| Synthetic Strategy | Potential Advantages | Potential Challenges |

| Smiles Rearrangement | Well-established for phenothiazine synthesis. | May require harsh reaction conditions; regioselectivity can be an issue. |

| Buchwald-Hartwig Amination | Good functional group tolerance; high yields reported for N-arylation. | Requires expensive catalysts and ligands; optimization may be needed. |

| Nucleophilic Aromatic Substitution (SNAr) | Can be effective for activated aromatic rings. | The phenothiazine ring may not be sufficiently activated for efficient difluorination. |

| Electrophilic Fluorination | Direct introduction of fluorine. | Regioselectivity can be difficult to control; may require specialized fluorinating agents. |

Advanced Characterization Techniques for Intricate Structural Details

A thorough understanding of the structural and electronic properties of this compound at the molecular and supramolecular levels is crucial for predicting its behavior in various applications. Future research should employ a suite of advanced characterization techniques to elucidate these details.

Spectroscopic Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution 1H, 13C, and particularly 19F NMR spectroscopy will be essential for confirming the chemical structure and purity of the synthesized compound. mdpi.comunimelb.edu.au Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) will aid in the unambiguous assignment of all signals.

UV-Vis and Photoluminescence Spectroscopy: These techniques will provide insights into the electronic transitions and emissive properties of the molecule, which are critical for optoelectronic applications. nih.gov

Crystallographic Studies:

Single-Crystal X-ray Diffraction: Obtaining a high-quality single crystal of this compound would provide definitive information about its molecular geometry, bond lengths, bond angles, and crystal packing. mdpi.comnih.gov This data is invaluable for understanding intermolecular interactions, such as π-π stacking and C-H···F hydrogen bonds, which govern the material's solid-state properties.

Microscopy and Surface Analysis:

Scanning Probe Microscopy (SPM): Techniques like Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) can be used to visualize the morphology and molecular arrangement of thin films of the material on various substrates.

The following table summarizes the key information that can be obtained from these techniques:

| Characterization Technique | Information Gained |

| NMR Spectroscopy | Chemical structure, purity, and connectivity of atoms. |

| UV-Vis/Photoluminescence | Electronic absorption and emission properties, bandgap. |

| X-ray Crystallography | Molecular geometry, crystal packing, intermolecular interactions. |

| Scanning Probe Microscopy | Thin film morphology, surface topography, molecular ordering. |

Refined Computational Models for Predicting Complex Interactions

Computational modeling will play a pivotal role in understanding the structure-property relationships of this compound and in guiding the design of new materials. Future research should focus on the development and application of refined computational models to predict its behavior with high accuracy.

Density Functional Theory (DFT) Calculations: DFT is a powerful tool for investigating the electronic structure, molecular geometry, and spectroscopic properties of organic molecules. nih.govmdpi.com Future studies should employ DFT to:

Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels to predict the electrochemical and photophysical properties.

Simulate vibrational spectra (IR and Raman) to aid in the interpretation of experimental data.

Model the effects of different substituents on the electronic properties of the this compound core.

Time-Dependent DFT (TD-DFT): This extension of DFT can be used to simulate excited-state properties, such as absorption and emission spectra, providing a deeper understanding of the molecule's photophysics.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of the molecule and its interactions with surrounding molecules in the solid state or in solution. This can provide insights into charge transport mechanisms and solubility.

The table below outlines the predictive capabilities of these computational models:

| Computational Model | Predicted Properties |

| DFT | Molecular geometry, HOMO/LUMO energies, vibrational frequencies, charge distribution. |